molecular formula C9H14IP B086565 Trimethylphenylphosphonium iodide CAS No. 1006-01-5

Trimethylphenylphosphonium iodide

Cat. No. B086565
CAS RN: 1006-01-5
M. Wt: 280.09 g/mol
InChI Key: XQLLUORERPKHEM-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of trimethylphenylphosphonium iodide and its derivatives has been explored through various chemical pathways. For example, it has been synthesized through the reaction of alcohols with an excess of (cyanomethyl)trimethylphosphonium iodide, leading to nitriles with two more carbon atoms than present in the original alcohol. This process is simple and allows the phosphonium iodide to be stored for a long time at room temperature (Zaragoza, 2002).

Molecular Structure Analysis

The molecular structure of trimethylphenylphosphonium iodide has been determined through crystallography, revealing its crystalline form and molecular interactions. The compound crystallizes in the orthorhombic space group with two independent molecules in the asymmetric unit, featuring short C-H...I distances below the sum of the van der Waals radii, indicating significant molecular interactions (Schödel, Näther, & Bock, 1995).

Chemical Reactions and Properties

Trimethylphenylphosphonium iodide participates in several chemical reactions, including the conversion of alcohols to nitriles and the synthesis of unsymmetric thioethers from mixtures of thiols and primary aliphatic alcohols. This illustrates its versatility as a reagent in organic synthesis (Zaragoza, 2001).

Scientific Research Applications

  • Crystal Structure Analysis : The structures of trimethylphenylphosphonium iodide and its derivatives have been studied, revealing short C-H...I distances below the sum of the van der Waals radii, indicating potential applications in crystal engineering and materials science (Schödel, Näther, & Bock, 1995).

  • S-alkylation of Thiols : Trimethylphenylphosphonium iodide derivatives have been used for the intermolecular S-alkylation of thiols with alcohols, leading to the formation of unsymmetric thioethers. This represents an application in synthetic chemistry for producing thioethers, which are valuable in various chemical industries (Zaragoza, 2001).

  • Synthesis of Labeled Compounds : A method for synthesizing [14C]methylphosphonic difluoride using trimethylphenylphosphonium iodide has been developed. Such labeled compounds are crucial in medical and biological research for tracing and studying metabolic pathways (Bechtold & Dahl, 1985).

  • Conversion of Alcohols into Nitriles : This compound has been used for converting alcohols into nitriles with a two-carbon chain elongation, indicating its utility in organic synthesis for complex molecule construction (Zaragoza, 2002).

  • Synthesis of Meso-methylporphyrins : It has been applied in the synthesis of meso-methylporphyrins via triphenylporphyrinylmethylphosphonium iodides, demonstrating its role in porphyrin chemistry, which is fundamental to several biochemical and medical applications (Yashunsky, Ponomarev, & Arnold, 1996).

  • Study of Methyl Group Dynamics : Trimethylphenylphosphonium iodide has been studied using neutron scattering to understand the dynamics of methyl group reorientations, which is important for understanding molecular motion in solid-state physics (Bee, Jobic, & Sourisseau, 1985).

  • Preparation of Trimethylsilyl Iodide : It has been involved in the in situ preparation of trimethylsilyl iodide, a compound with diverse synthetic applications in organic chemistry (Seitz & Ferreira, 1980).

Safety And Hazards

Trimethylphenylphosphonium iodide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas .

Future Directions

While specific future directions for Trimethylphenylphosphonium iodide are not available, iodine-based compounds have untapped opportunities in materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .

Relevant Papers The papers retrieved provide information about iodine-based compounds and their applications . They highlight the potential of these compounds in various fields, including materials science .

properties

IUPAC Name

trimethyl(phenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14P.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLLUORERPKHEM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C)(C)C1=CC=CC=C1.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326795
Record name trimethyl(phenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylphenylphosphonium iodide

CAS RN

1005-21-6, 1006-01-5
Record name trimethyl(phenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylphenylphosphonium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
H Schödel, C Näther, H Bock - Acta Crystallographica Section C …, 1995 - scripts.iucr.org
… Abstract The structures of trimethylphenylphosphonium iodide, C9H14P+.I-, and (p-… Trimethylphenylphosphonium iodide crystallizes in the orthorhombic space group Pca21 …
Number of citations: 5 scripts.iucr.org
SJ Abraham, WJ Criddle - Journal of analytical and applied pyrolysis, 1985 - Elsevier
Following studies on the pyrolytic behaviour of quaternary ammonium salts, the work described here throws light on the pyrolysis of the phosphorus analogues. Major differences are …
Number of citations: 22 www.sciencedirect.com
DA Stumpf, R Haas, LA Eguren… - Muscle & Nerve …, 1982 - Wiley Online Library
The protonmotive force (Δp) of muscle mitochondria was measured by estimating the distribution of 14 C‐labeled TPMP (trimethylphenylphosphonium iodide) and 14 C‐labeled acetate …
Number of citations: 12 onlinelibrary.wiley.com
SD Jones, GE Blomgren - Journal of the Electrochemical Society, 1989 - iopscience.iop.org
A family of commercially available, fully substituted onium ions has been found to form low‐temperature molten salt electrolytes when combined with aluminum chloride. The key …
Number of citations: 76 iopscience.iop.org
A Kawachi, T Yoshioka, Y Yamamoto - Organometallics, 2006 - ACS Publications
… Trimethylphenylphosphonium iodide was prepared by reaction of dimethylphenylphosphine and methyl iodide. Chlorotrimethylsilane was treated with small pieces of sodium under a …
Number of citations: 25 pubs.acs.org
SJ Abraham, WJ Criddle, NJ Wilmott, JN Miller… - Analytical …, 1985 - pubs.rsc.org
… Pyrolysis of trimethylphenylphosphonium iodide aqueous solutions de-aerated with nitrogen. (a), Flame ionisation detector; (b). nitrogen - phosphorus detector in the nitrogen - …
Number of citations: 3 pubs.rsc.org
JM Jenkins, BL Shaw - Journal of the Chemical Society A: Inorganic …, 1966 - pubs.rsc.org
… Dimethylphenylphosphine oxide and sulphide, and trimethylphenylphosphonium iodide, were prepared by similar methods to those of Kaesz et aZ.3 Nmr spectra were recorded at ca. …
Number of citations: 116 pubs.rsc.org
AJV Marwitz, JT Jenkins, LN Zakharov, SY Liu - Organometallics, 2011 - ACS Publications
… The B−P bond in 2 is long (B(1)−P(1) = 1.947(3) Å) relative to the C aryl −P bond in trimethylphenylphosphonium iodide (C aryl −P = 1.797(6) Å), which is likely due to the increased van …
Number of citations: 18 pubs.acs.org
IGM Campbell, GWA Fowles, LA Nixon - Journal of the Chemical …, 1964 - pubs.rsc.org
… In a similar experiment phenylbis(triethylstanny1)phosphine (0.34 g.) gave a 53"/0 yield of trimethylphenylphosphonium iodide, mp 236" (Found : I, 45.5. Calc. for CgH,,IP: 45.3%), and …
Number of citations: 20 pubs.rsc.org
C Parkin - 1962 - etheses.dur.ac.uk
The work described in this thesis is the original work of the author except where acknowledged by reference, has not been submitted for any other degree and has been carried out …
Number of citations: 4 etheses.dur.ac.uk

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